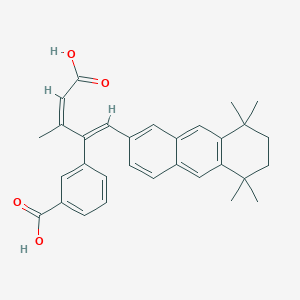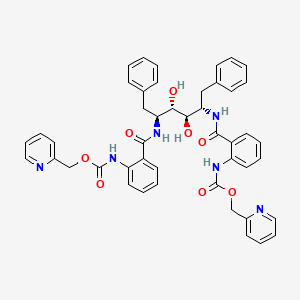
Phenylpropylaminopentane hydrochloride, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylpropylaminopentane hydrochloride, ®-, also known as ®-1-Phenyl-2-propylaminopentane hydrochloride, is a chemical compound that belongs to the class of catecholaminergic activity enhancers. It is structurally related to the endogenous neurotransmitters dopamine, noradrenaline, and adrenaline. This compound has been studied for its potential psychostimulant effects and its ability to enhance the release of catecholamines in the brain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phenylpropylaminopentane hydrochloride, ®-, typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 1-phenyl-2-propylaminopentane.
Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: The ®-enantiomer is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for phenylpropylaminopentane hydrochloride, ®-, involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: Phenylpropylaminopentane hydrochloride, ®-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a reference compound for studying catecholaminergic activity enhancers and their effects on neurotransmitter release.
Biology: Investigated for its effects on neurotransmitter systems and potential use in modulating brain function.
Medicine: Explored for potential therapeutic applications in treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Alzheimer’s disease.
作用机制
Phenylpropylaminopentane hydrochloride, ®-, acts as a catecholaminergic activity enhancer. It enhances the impulse propagation-mediated release of catecholamine neurotransmitters, such as norepinephrine and dopamine, in the brain. Unlike traditional stimulants that cause a flood of neurotransmitter release, this compound increases the amount of neurotransmitters released in response to neuronal stimulation. This selective enhancement of neurotransmitter release is thought to involve the activation of trace amine-associated receptor 1 (TAAR1) and other molecular pathways .
相似化合物的比较
Phenylpropylaminopentane hydrochloride, ®-, is compared with other similar compounds, such as:
Selegiline: Another catecholaminergic activity enhancer with similar effects on neurotransmitter release.
Benzofuranylpropylaminopentane (BPAP): A more potent and selective monoaminergic activity enhancer that also enhances serotonin release.
Rasagiline: A compound that has been proposed as a possible TAAR1 antagonist and can reverse the effects of monoaminergic activity enhancers.
Uniqueness: Phenylpropylaminopentane hydrochloride, ®-, is unique in its selective enhancement of neurotransmitter release without causing a flood of neurotransmitters. This property makes it a promising candidate for therapeutic applications with potentially fewer side effects compared to traditional stimulants .
属性
CAS 编号 |
181657-55-6 |
|---|---|
分子式 |
C14H24ClN |
分子量 |
241.80 g/mol |
IUPAC 名称 |
(2R)-1-phenyl-N-propylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H/t14-;/m1./s1 |
InChI 键 |
QCJSIHKLYXENIM-PFEQFJNWSA-N |
手性 SMILES |
CCC[C@H](CC1=CC=CC=C1)NCCC.Cl |
规范 SMILES |
CCCC(CC1=CC=CC=C1)NCCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)


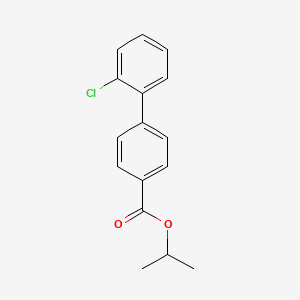
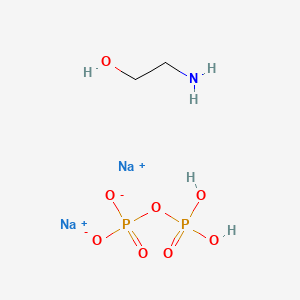
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
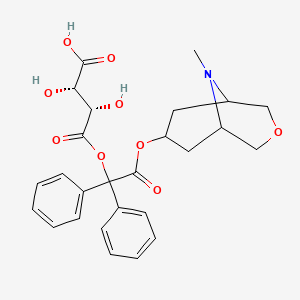
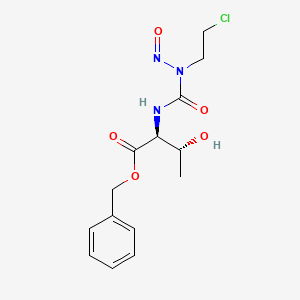

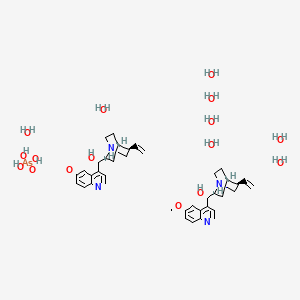
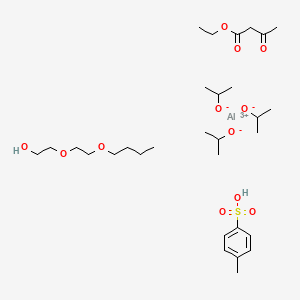
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
